2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine
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Overview
Description
2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine is a heterocyclic compound that features a pyrazine ring substituted with an ethylsulfanyl group at the 2-position and a pyrrolidinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine typically involves the construction of the pyrazine ring followed by the introduction of the ethylsulfanyl and pyrrolidinyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-pyrrolidin-1-ylpyrazine with ethanethiol in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its pyrazine ring and substituents. The ethylsulfanyl group may participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to certain proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-6-pyrrolidin-1-ylpyrazine
- 2-Ethylsulfanyl-6-piperidin-1-ylpyrazine
- 2-Propylsulfanyl-6-pyrrolidin-1-ylpyrazine
Uniqueness
2-Ethylsulfanyl-6-pyrrolidin-1-ylpyrazine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethylsulfanyl-6-pyrrolidin-1-ylpyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-2-14-10-8-11-7-9(12-10)13-5-3-4-6-13/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEWELQAYAIJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CN=C1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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